molecular formula C9H15ClN4 B1391002 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride CAS No. 1185319-30-5

1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride

Número de catálogo B1391002
Número CAS: 1185319-30-5
Peso molecular: 214.69 g/mol
Clave InChI: NZJSIIWZOJSHJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It has a molecular weight of 214.69 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more . Another study designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H15ClN4. The average mass is 214.695 Da and the monoisotopic mass is 214.098526 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 214.69 g/mol and its molecular formula of C9H15ClN4 .

Aplicaciones Científicas De Investigación

Optical Properties of Trisheterocyclic Systems

A study by Palion-Gazda et al. (2019) investigated the optical properties of trisheterocyclic systems, including derivatives of 2,6-di(pyrazin-2-yl)pyridine with various electron donating amino groups. This research provides insight into the thermal, redox, UV-Vis absorption, and emission properties of these compounds, which are crucial for applications in materials science and photonics (Palion-Gazda et al., 2019).

Pharmacokinetic Modeling of Kinase Inhibitors

Yamazaki et al. (2011) assessed the physiologically based pharmacokinetic model for predicting plasma concentration-time profiles of orally available cMet kinase inhibitors. This study highlights the importance of understanding the pharmacokinetics of such compounds for effective drug development (Yamazaki et al., 2011).

Anticholinesterase Effects of Pyrazoline Derivatives

A study by Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects. These compounds, including those with piperidine substituents, showed potential for treating neurodegenerative disorders due to their effectiveness on cholinesterases (Altıntop, 2020).

Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Research by Baraldi et al. (2012) explored the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, including those with a 1-(substituted)piperidin-4-yl ring. These compounds are significant as adenosine receptor antagonists and have implications in medicinal chemistry (Baraldi et al., 2012).

Spectral Analysis of 1-(Pyrazin-2-yl) Piperidin-2-ol

A study by Suresh et al. (2015) focused on the synthesis and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol, providing valuable data for understanding the structural and electronic properties of such compounds (Suresh et al., 2015).

Genotoxicity of Piperazinylpyrazine Derivatives

Kalgutkar et al. (2007) examined the genotoxicity of a novel 5-HT2C agonist, which is structurally related to 1-Pyrazin-2-yl-piperidin-3-ylamine. This research contributes to the understanding of the safety profile of such compounds (Kalgutkar et al., 2007).

Piperidine Imino-C-glycosides Synthesis

Research by Dondoni and Nuzzi (2006) explored the synthesis of piperidine homoazasugars, which are relevant for developing new pharmaceutical compounds (Dondoni & Nuzzi, 2006).

Pharmacokinetic-Pharmacodynamic Modeling of cMet Kinase Inhibitor

Yamazaki et al. (2008) conducted studies on PF02341066, a cMet kinase inhibitor, to understand its pharmacokinetic-pharmacodynamic relationship, which is vital for cancer treatment strategies (Yamazaki et al., 2008).

Direcciones Futuras

Future research directions could involve further exploration of the synthesis methods and potential applications of 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride and related compounds. For instance, the anti-tubercular activity of certain piperazine derivatives suggests potential for therapeutic applications .

Propiedades

IUPAC Name

1-pyrazin-2-ylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;/h3-4,6,8H,1-2,5,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSIIWZOJSHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671556
Record name 1-(Pyrazin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185319-30-5
Record name 1-(Pyrazin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 5
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 6
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.